![molecular formula C12H17NO3S B2554240 N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide CAS No. 2034254-70-9](/img/structure/B2554240.png)
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide
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Overview
Description
“N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide” is a complex chemical compound . Thiophene and its substituted derivatives, which this compound is a part of, are a very important class of heterocyclic compounds. They have diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, often involves the use of Gewald synthesis . The structures of the synthesized compounds are usually confirmed by FTIR, MS, and 1H-NMR .Molecular Structure Analysis
The molecule contains a total of 39 bonds. There are 23 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 3 double bonds, 10 aromatic bonds, 2 five-membered rings, 2 secondary amides (aliphatic), 1 ketone (aromatic), and 2 Thiophenes .Scientific Research Applications
- Antioxidants play a crucial role in protecting cells from oxidative damage, making these findings significant for potential therapeutic applications .
- The compound’s ability to protect against corrosion could have practical implications in various sectors .
- Investigating its mechanism of action and potential as an anticancer agent warrants further exploration .
- Researchers explore novel drugs by designing effective and potent antimicrobial agents, considering the rise in multidrug-resistant microorganisms .
Antimicrobial Activity
Antioxidant Activity
Anticorrosion Properties
Anticancer Potential
Heterocyclic Chemistry
Pharmaceutical Applications
Mechanism of Action
Target of Action
Thiophene and indole derivatives have been found to bind with high affinity to multiple receptors , which makes them valuable for treatment and developing new useful derivatives .
Mode of Action
The exact mode of action would depend on the specific receptors that “N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide” binds to. Generally, these compounds might alter the function of the target proteins, leading to changes in cellular processes .
Biochemical Pathways
Thiophene and indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by “N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide” would depend on its targets.
Result of Action
Thiophene and indole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific molecular and cellular effects of “N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide” would depend on its mode of action and the biochemical pathways it affects.
properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2-ethoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-3-16-8-12(15)13-7-6-10-4-5-11(17-10)9(2)14/h4-5H,3,6-8H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFWOVHTLCWMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCC1=CC=C(S1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide |
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